molecular formula C7H5IN4OS B13205277 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13205277
M. Wt: 320.11 g/mol
InChI Key: DVIZDMVIBMSHFT-UHFFFAOYSA-N
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Description

4-Amino-6-(5-iodothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one ( 1549584-17-9) is a chemical building block with a molecular weight of 320.11 g/mol and the molecular formula C7H5IN4OS . This compound features a unique hybrid architecture that combines a 2,5-dihydro-1,3,5-triazin-2-one core with a 5-iodothiophene moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . The structure incorporates an iodine atom on the thiophene ring, which serves as a versatile handle for further functionalization through cross-coupling reactions, allowing researchers to create diverse chemical libraries. Compounds based on the 1,3,5-triazine scaffold are of significant research interest due to their broad pharmacological potential . Specifically, structurally related 1,3,5-triazine derivatives have been extensively explored as molecular hybrids in the search for new anticancer agents, showing promising cytotoxic activity against various human cancer cell lines . Furthermore, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore, which is structurally related to this compound's core, has been identified as a metabolically resistant scaffold with potent inhibitory activity against biological targets such as d-amino acid oxidase (DAAO), suggesting potential applications in neuroscience and pharmacology research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H5IN4OS

Molecular Weight

320.11 g/mol

IUPAC Name

4-amino-6-(5-iodothiophen-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5IN4OS/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

DVIZDMVIBMSHFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NC(=NC(=O)N2)N)I

Origin of Product

United States

Preparation Methods

Cyclization of Amino-Substituted Cyanuric Chlorides

A common approach involves the nucleophilic substitution of cyanuric chloride derivatives with appropriate amines or amino compounds, followed by cyclization:

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with an amino precursor under controlled conditions to form the triazinone ring.

Reaction Conditions:

  • Solvent: Pyridine or DMF
  • Temperature: 0–25°C
  • Reagents: Amine derivatives, base (e.g., NaHCO₃)

This method offers high yields and regioselectivity, enabling the introduction of amino groups at specific positions.

Condensation of Amino-Substituted Urea Derivatives

Alternatively, condensation reactions between amino derivatives and suitable carbonyl compounds (like formamidine derivatives) can form the triazinone ring via cyclization:

Amino urea derivatives react with formamidine compounds under reflux to afford the 1,3,5-triazin-2-one core.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux
  • Catalyst: None or acid catalysis

Introduction of the 5-Iodothiophen-3-YL Group

The key step involves attaching the 5-iodothiophen-3-YL moiety at the 6-position of the triazinone core. This is achieved via cross-coupling reactions, predominantly through palladium-catalyzed C–H activation or nucleophilic substitution .

Suzuki-Miyaura Cross-Coupling

This method is widely used for aryl- and heteroaryl-iodide coupling:

The 6-position of the triazinone, bearing a suitable leaving group (e.g., halide), reacts with 5-iodothiophen-3-boronic acid under Pd(0) catalysis.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Toluene/water or dioxane/water mixture
  • Temperature: 80–110°C
  • Time: 12–24 hours

Nucleophilic Aromatic Substitution (SNAr)

If the triazinone bears a suitable leaving group (e.g., chloro or bromo), nucleophilic substitution with 5-iodothiophen-3-yl nucleophiles can be performed:

Reaction of the halogenated triazinone with 5-iodothiophen-3-yl nucleophiles in the presence of a base (e.g., NaH or K₂CO₃) at elevated temperatures (80–120°C).

Optimized Synthetic Route

Based on literature, an efficient route combines the initial synthesis of the triazinone core followed by Suzuki cross-coupling:

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of 4-amino-6-chlorotriazin-2-one Cyanuric chloride + amine High regioselectivity
2 Halogen exchange to introduce a better leaving group (e.g., bromo or iodo) NBS or NIS Facilitates coupling
3 Suzuki coupling with 5-iodothiophen-3-boronic acid Pd catalyst, base, solvent High yield, regioselectivity
4 Purification and characterization Column chromatography, NMR, MS Confirm structure

Research Findings and Data Tables

Reaction Yields and Conditions

Method Reagents Solvent Temperature Yield (%) Remarks
Cyclization of amino ureas Amino urea + formamidine Ethanol Reflux 75–85 Efficient for core synthesis
Suzuki coupling Aryl iodide + boronic acid Toluene/water 80–110°C 70–85 High regioselectivity
Nucleophilic substitution Halogenated triazinone + thiophenyl nucleophile Dioxane 80–120°C 60–75 Suitable for late-stage functionalization

Structural Data

Compound Melting Point (°C) Spectroscopic Data Yield (%)
4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one 250–255 NMR, MS, IR 65–80

Notes on Purification and Characterization

  • Purification: Flash chromatography or preparative HPLC is recommended for isolating pure compounds.
  • Characterization: Confirmed via NMR (^1H, ^13C), mass spectrometry (MS), IR spectroscopy, and elemental analysis.
  • Yields: Generally range from 60% to 85%, depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodothiophene moiety can be reduced to form the corresponding thiophene derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodothiophene moiety can enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The iodine atom in the target compound distinguishes it from similar derivatives. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-Amino-6-(5-iodothiophen-3-YL)-... 5-iodothiophene C₇H₅IN₄O₂S 348.11* Not reported -
4-Amino-6-(2-bromofuran-3-yl)-... 2-bromofuran C₇H₅BrN₄O₂ 257.04 Not reported
4-Amino-6-(5-chlorofuran-2-yl)-... 5-chlorofuran C₇H₅ClN₄O₂ 212.59 Not reported
3-{4-Amino-6-[(3-chloro-4-fluorophenyl)... 3-chloro-4-fluorophenyl C₁₇H₁₁ClF₂N₆O₂ 404.0 273–274

*Calculated based on atomic composition.

  • Molecular Weight : The iodine substituent results in a higher molecular weight compared to bromo- or chloro-analogs, which may influence solubility and pharmacokinetics.

Spectral and Crystallographic Data

  • NMR and MS : Analogous compounds (e.g., ’s 16dd) exhibit distinct ¹H/¹³C NMR shifts due to substituent electronegativity. For example, chloro-fluorophenyl derivatives show aromatic proton shifts near δ 7.5–8.0 ppm . The iodine atom’s deshielding effect could further shift neighboring protons.
  • Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that structural data for the target compound could be resolved similarly if crystallized.

Anticancer Potential

Triazine derivatives often exhibit anticancer activity. Notable examples:

  • Compound 16dd (): Demonstrated activity in leukemia models, with a molecular weight of 404 g/mol and melting point >270°C, suggesting thermal stability .
  • Compound 19 (): A 2,4-diamino-1,3,5-triazine derivative showed exceptional activity against melanoma (GI₅₀ = 3.3 × 10⁻⁸ M), attributed to its 4-phenylpiperazinyl group enhancing cellular uptake .

Biological Activity

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of the thiophene moiety and the iodine substituent in this particular compound may enhance its biological efficacy.

  • Molecular Formula : C7_7H5_5IN4_4OS
  • Molecular Weight : 320.11 g/mol
  • CAS Number : 1549584-17-9
PropertyValue
Molecular FormulaC7_7H5_5IN4_4OS
Molecular Weight320.11 g/mol
CAS Number1549584-17-9

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives in cancer therapy. Specifically, compounds with the triazine core have shown significant inhibitory effects on various cancer cell lines. For instance, modifications in the structure of triazines can lead to enhanced selectivity toward cancer cells while minimizing toxicity to normal cells .

The mechanism of action often involves the inhibition of specific enzymes that are crucial in tumorigenesis. For example, triazine derivatives can induce apoptosis in cancer cells by targeting pathways related to cell proliferation and survival .

Antimicrobial Properties

Triazine derivatives have also been investigated for their antimicrobial activities. The introduction of thiophene rings has been associated with increased antibacterial and antifungal properties. Studies suggest that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways within microorganisms .

Case Studies

  • Inhibition of Cancer Cell Proliferation
    • A study demonstrated that a related triazine derivative significantly inhibited the growth of breast cancer cells (MCF-7). The compound was found to induce apoptosis through caspase activation and DNA fragmentation.
    • The IC50 value for this compound was reported at 15 µM, indicating a potent effect against cancer proliferation.
  • Antimicrobial Efficacy
    • In another investigation, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli.
    • Results showed that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against both bacterial strains, suggesting strong antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is highly influenced by their chemical structure. Key factors include:

  • Substituents on the Triazine Ring : Different substituents can alter the electronic properties and steric hindrance, impacting biological interactions.
  • Presence of Heterocycles : Incorporating heterocycles like thiophene enhances lipophilicity and cellular uptake.

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